molecular formula C20H24FN3O2S B608041 Ibiglustat CAS No. 1401090-53-6

Ibiglustat

Numéro de catalogue B608041
Numéro CAS: 1401090-53-6
Poids moléculaire: 389.49
Clé InChI: YFHRCLAKZBDRHN-MRXNPFEDSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Ibiglustat, also known as Venglustat, is an orally active, brain-penetrant glucosylceramide synthase (GCS) inhibitor . It can be used for the research of Gaucher disease type 3, Parkinson’s disease associated with GBA mutations, Fabry disease, GM2 gangliosidosis, and autosomal dominant polycystic kidney disease .


Synthesis Analysis

The synthesis of Ibiglustat involves the use of glucosylceramide synthase (GCS). Feeding cells with isotope-labelled precursor combined with liquid chromatography–mass spectrometry (MS)/MS analysis allows accurate determination of the IC50 values of therapeutically considered inhibitors .


Molecular Structure Analysis

The molecular formula of Ibiglustat is C20H24FN3O2S . It has a molecular weight of 389.49 . The structure consists of a unique lipid moiety with attached sugar or phosphorylcholine groups .


Chemical Reactions Analysis

The chemical reactions involving Ibiglustat are complex and involve the enzyme glucosylceramide synthase (GCS). GCS transfers a glucose moiety to cytosolic ceramide to generate GlcCer .


Physical And Chemical Properties Analysis

The physical and chemical properties of Ibiglustat include its solubility in DMSO, its appearance as a solid, and its white to off-white color . It has a SMILES string representation of CC(C)(NC(O[C@@H]1CN2CCC1CC2)=O)C3=CSC(C4=CC=C(F)C=C4)=N3 .

Applications De Recherche Scientifique

  • Cystic Fibrosis Lung Inflammation Treatment : Modulators of sphingolipid metabolism, such as miglustat, are found to reduce lung inflammation and may have potential in treating cystic fibrosis. Inhibitors like miglustat can decrease the transcription of IL-8 gene in bronchial cells infected with Pseudomonas aeruginosa, suggesting their role in managing pulmonary disorders including cystic fibrosis (Dechecchi et al., 2011).

  • Gaucher Disease Type 1 Maintenance Therapy : In patients with Gaucher disease type 1 who are clinically stable on enzyme replacement therapy, miglustat has shown efficacy as a maintenance therapy. It maintains stability in parameters like organ volume and chitotriosidase activity, suggesting its potential in long-term management of the disease (Elstein et al., 2007).

  • Niemann-Pick Disease Type C : Miglustat has demonstrated effectiveness in stabilizing neurological disease progression in patients with Niemann-Pick disease type C. It is particularly effective in patients diagnosed in late childhood and in juveniles and adults, indicating its therapeutic relevance in managing this rare genetic disorder (Pineda et al., 2009).

  • Treatment in Infantile Tay-Sachs Disease : In the context of substrate reduction therapy with miglustat for infantile Tay-Sachs disease, although it could not arrest neurologic deterioration, significant drug concentration in cerebrospinal fluid and prevention of macrocephaly were observed. This indicates a potential role in managing aspects of this genetic disorder (Bembi et al., 2006).

  • Effect on Cognitive Function in Gaucher Disease : A study on cognitive function in patients with type I Gaucher disease treated with miglustat revealed no significant cognitive dysfunction, suggesting that miglustat therapy does not adversely affect cognitive functioning (Elstein et al., 2005).

  • Use in Niemann-Pick Disease Type C : A review of miglustat in patients with Niemann-Pick disease type C underlines its efficacy in stabilizing or slowing disease progression, further supporting its clinical relevance in managing this condition (Pineda et al., 2018).

  • Gastrointestinal Disturbances Management in Miglustat-Treated Patients : The gastrointestinal tolerability of miglustat, especially in patients with Gaucher disease and Niemann-Pick disease type C, has been a focus of research. Strategies for managing gastrointestinal disturbances related to miglustat treatment have been discussed, highlighting the importance of managing side effects for better patient outcomes (Belmatoug et al., 2011).

Safety And Hazards

Ibiglustat is toxic and contains a pharmaceutically active ingredient. It is a moderate to severe irritant to the skin and eyes . Protective measures such as wearing a self-contained breathing apparatus, chemical-resistant rubber gloves, and chemical safety goggles are recommended when handling Ibiglustat .

Propriétés

IUPAC Name

[(3S)-1-azabicyclo[2.2.2]octan-3-yl] N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]propan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24FN3O2S/c1-20(2,17-12-27-18(22-17)14-3-5-15(21)6-4-14)23-19(25)26-16-11-24-9-7-13(16)8-10-24/h3-6,12-13,16H,7-11H2,1-2H3,(H,23,25)/t16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFHRCLAKZBDRHN-MRXNPFEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CSC(=N1)C2=CC=C(C=C2)F)NC(=O)OC3CN4CCC3CC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C1=CSC(=N1)C2=CC=C(C=C2)F)NC(=O)O[C@@H]3CN4CCC3CC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24FN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Venglustat

CAS RN

1401090-53-6
Record name Ibiglustat [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1401090536
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Venglustat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14966
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name VENGLUSTAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BLP1XA3FZA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
75
Citations
L Patterson, J Allen, I Posey, JJP Shaw… - … : official publication of …, 2020 - ncbi.nlm.nih.gov
… Conversion of C6-ceramide into C6-glucosylceramide was completely blocked in the presence of ibiglustat, demonstrating that ibiglustat is inhibiting GCS activity (Figure 2C). As …
Number of citations: 19 www.ncbi.nlm.nih.gov
F Zappa, M Failli, MA De Matteis - Current opinion in cell biology, 2018 - Elsevier
… Synthase (Genz-682452, ibiglustat) that can cross the blood … With this in mind, ibiglustat treatment is presently the object … downstream of GlcCer) ibiglustat is currently being evaluated in …
Number of citations: 58 www.sciencedirect.com
I Abasolo, J Seras‐Franzoso… - Wiley …, 2021 - Wiley Online Library
… There are two products for SRT, lucerastat and ibiglustat, both under clinical investigation. … Ibiglustat is an inhibitor of glucosylceramide synthase that is being studied in Fabry disease …
Number of citations: 15 wires.onlinelibrary.wiley.com
RE Katz, M Guimaraes Da Lomba Ferraz… - 2022 - scholarlypublications …
… The compound [(3S)-1-azabicyclo [2.2.2]octan-3-yl]N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl] propan-2-yl]carbamate (Ibiglustat, Venglustat) has been shown to be able to cross the blood–…
I Simonetta, A Tuttolomondo, M Daidone… - Current …, 2020 - ingentaconnect.com
… Ibiglustat has been demonstrated to effectively reduce glycosphingolipid synthesis. The data reported in the first studies demonstrated that ibiglustat, when used in conjunction with ERT…
Number of citations: 14 www.ingentaconnect.com
A Qi, Q Nguyen, H Yogasundaram… - Heart Failure: An …, 2022 - books.google.com
… As a transition metal, iron exists in either a ferrous (Fe2+) or ferric (Fe3+) ionic form and can readily undergo thase inhibitor, ibiglustat (Genz-682452), was designed to cross oxidation-…
Number of citations: 0 www.google.com
S Singh, A Mazumder, B Pentela… - Allelopathy …, 2023 - search.ebscohost.com
… clinical trials or scheduled for testing: ibiglustat (NCT02489344; completed) and lucerastat (NCT03425539; ongoing recruitment). These two ibiglustat and lucerastat act by blocking the …
Number of citations: 0 search.ebscohost.com
G Dong, Y Deng, A Yasgar, R Yadav… - Journal of Medicinal …, 2022 - ACS Publications
Venglustat is a known allosteric inhibitor for ceramide glycosyltransferase, investigated in diseases caused by lysosomal dysfunction. Here, we identified venglustat as a potent inhibitor (…
Number of citations: 3 pubs.acs.org
RE Katzy, MJ Ferraz, M Hazeu, HS Overkleeft… - FEBS …, 2022 - Wiley Online Library
… [(3S)-1-azabicyclo[2.2.2]octan-3-yl]N-[2-[2-(4fluorophenyl)-1,3-thiazol-4-yl]propan-2-yl]carbamate (Ibiglustat, Venglustat) has been shown to be able to cross the blood brain barrier in …
Number of citations: 3 febs.onlinelibrary.wiley.com
W Childers, R Fan, R Martinez, DJ Colussi… - Bioorganic & medicinal …, 2020 - Elsevier
Gaucher disease (GD) results from inherited mutations in the lysosomal enzyme β-glucocerobrosidase (GCase). Currently available treatment options for Type 1 GD are not efficacious …
Number of citations: 3 www.sciencedirect.com

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.